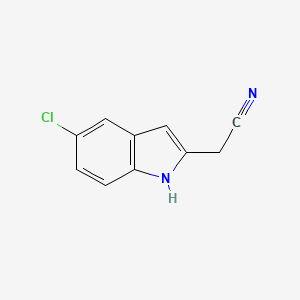
Octadecanedioicacid,1-(2,5-dioxo-1-pyrrolidinyl)18-(phenylmethyl)ester
Overview
Description
Octadecanedioicacid,1-(2,5-dioxo-1-pyrrolidinyl)18-(phenylmethyl)ester is a research compound with the molecular formula C29H43NO6 and a molecular weight of 501.7 g/mol. This compound is primarily used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
-
First Method
Reactants: 1,18-octadecanedioic acid mono benzyl ester (120 g, 0.3 mol), N-hydroxysuccinimide (41 g, 0.36 mol), and N,N-dicyclohexylcarbodiimide (74 g, 0.36 mol).
Solvent: NMP (1200 ml).
Procedure: The reactants are dissolved in NMP and heated to 60°C for 2.5 hours. The reaction mixture is then cooled to 25°C, and the precipitate is removed by filtration and washed with water.
-
Second Method
Reactants: Mono-benzyl octadecandioate, DIEA (0.103 mL), and TSTU.
Solvent: DMF (3.5 mL) and THF (7 mL).
Procedure: Mono-benzyl octadecandioate is dissolved in DMF and THF and cooled with an ice bath. DIEA and TSTU are added, and the mixture is stirred for 1 hour at ice bath temperature and then overnight at room temperature.
Chemical Reactions Analysis
Octadecanedioicacid,1-(2,5-dioxo-1-pyrrolidinyl)18-(phenylmethyl)ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Octadecanedioicacid,1-(2,5-dioxo-1-pyrrolidinyl)18-(phenylmethyl)ester is utilized in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is employed in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which benzyl 18-[(2,5-dioxo-1-pyrrolidinyl)oxy]-18-oxooctadecanoate exerts its effects involves interactions with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to changes in metabolic pathways and cellular processes.
Comparison with Similar Compounds
Octadecanedioicacid,1-(2,5-dioxo-1-pyrrolidinyl)18-(phenylmethyl)ester can be compared with other similar compounds, such as:
- 1-{18-[(2,5-Dioxo-1-pyrrolidinyl)oxy]-18-oxo-3,6,9,12,15-pentaoxaoctadec-1-yl}-1H-pyrrole-2,5-dione .
- 2-Benzyl-5-[(2S)-2-pyrrolidinyl]-1,3,4-oxadiazole .
These compounds share similar structural features but differ in their specific functional groups and chemical properties, making benzyl 18-[(2,5-dioxo-1-pyrrolidinyl)oxy]-18-oxooctadecanoate unique in its applications and reactivity.
Properties
Molecular Formula |
C29H43NO6 |
|---|---|
Molecular Weight |
501.7 g/mol |
IUPAC Name |
1-O-benzyl 18-O-(2,5-dioxopyrrolidin-1-yl) octadecanedioate |
InChI |
InChI=1S/C29H43NO6/c31-26-22-23-27(32)30(26)36-29(34)21-17-12-10-8-6-4-2-1-3-5-7-9-11-16-20-28(33)35-24-25-18-14-13-15-19-25/h13-15,18-19H,1-12,16-17,20-24H2 |
InChI Key |
ZMSPORBEWWUAJR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCCCCCCCCCCCCCC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![5-Methylthioimidazo[1,2-a]pyridine](/img/structure/B8471752.png)
silane](/img/structure/B8471756.png)





